molecular formula C26H22FNO4 B2604237 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid CAS No. 2137774-86-6

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B2604237
CAS RN: 2137774-86-6
M. Wt: 431.463
InChI Key: CARZRMFFHUTYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .


Synthesis Analysis

The synthesis of such compounds typically involves the use of the Fmoc group as a protecting group for amines. The Fmoc group can be removed under basic conditions, allowing for further reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorene group is a tricyclic structure, and the presence of the carbonyl and carboxylic acid groups would add further complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the Fmoc group. The Fmoc group can be removed under basic conditions, allowing the amine it was protecting to participate in further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorene, carbonyl, and carboxylic acid groups. It’s likely to be a solid at room temperature .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s being used in the context of peptide synthesis, the Fmoc group would act as a protecting group for amines, preventing them from reacting until it’s removed .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-26(24(29)30)16-28(14-23(26)17-8-2-1-3-9-17)25(31)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZRMFFHUTYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.